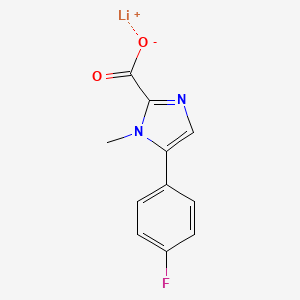
N-(4-aminocyclohexyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminocyclohexyl)-2-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminocyclohexyl group attached to a phenylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide typically involves the hydrogenation of 4-nitrophenyl acetic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions . The resulting 4-aminophenyl acetic acid is then further hydrogenated to produce 4-aminocyclohexyl acetic acid. This intermediate is then reacted with phenylacetyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent reactions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
化学反応の分析
Types of Reactions
N-(4-aminocyclohexyl)-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, solvents like dichloromethane (DCM), and catalysts such as triethylamine (TEA).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
科学的研究の応用
N-(4-aminocyclohexyl)-2-phenylacetamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(4-aminocyclohexyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-(4-aminocyclohexyl)-2-phenylacetamide: Unique due to its specific aminocyclohexyl and phenylacetamide structure.
N-(4-aminocyclohexyl)-2-phenylpropanamide: Similar structure but with a propanamide group instead of acetamide.
N-(4-aminocyclohexyl)-2-phenylbutanamide: Contains a butanamide group, offering different chemical properties and reactivity.
Uniqueness
This compound stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions with molecular targets, enhancing its potential in therapeutic and industrial applications .
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
N-(4-aminocyclohexyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |
InChIキー |
PSKVDRWVQVFDEE-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)












![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)
